Solubility profile of 2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide in organic solvents
Solubility profile of 2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide in organic solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and in vivo efficacy. Poor solubility can impede development, leading to issues with bioavailability and manufacturability.[1][2] This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of the research compound 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide in various organic solvents. While specific experimental data for this compound is not publicly available, this document serves as a detailed procedural and theoretical manual. It outlines the foundational principles of solubility, presents a rigorous, step-by-step protocol for experimental determination using the gold-standard shake-flask method, and discusses the application of the resulting data in a pharmaceutical research and development context.
Introduction: The Centrality of Solubility
Preformulation studies are the cornerstone of successful drug development, providing the essential data needed to guide formulation strategies.[1] Among the key parameters assessed, solubility is paramount. It is the measure of the amount of a solute that can dissolve in a given solvent to form a saturated solution at a specific temperature and pressure.[3] This property directly influences an API's dissolution rate, which in turn is often the rate-limiting step for the absorption of poorly soluble drugs.[4]
1.1 The Compound: 2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide
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Chemical Structure:
(A simplified representation of the molecule's key functional groups)
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Molecular Features: This molecule possesses a complex array of functional groups that will dictate its solubility behavior.
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Polar Moieties: The primary amine (-NH₂) on the thiazole ring, the secondary amide (-CONH-), and the thiazole ring itself (with nitrogen and sulfur heteroatoms) are capable of hydrogen bonding and polar interactions.
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Nonpolar Moieties: The phenyl ring provides a significant nonpolar, hydrophobic character.
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The interplay between these groups means its solubility will be highly dependent on the chosen solvent system. A "well-balanced" drug molecule must be hydrophilic enough to dissolve in aqueous environments but also lipophilic enough to cross biological membranes.[2]
1.2 Why Organic Solvent Solubility Matters
While aqueous solubility is critical for bioavailability, understanding solubility in organic solvents is equally vital for:
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Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high yield and purity.
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Formulation Development: Organic solvents are used in advanced formulation techniques such as spray drying, hot-melt extrusion, and the creation of amorphous solid dispersions to enhance the solubility of poorly water-soluble drugs.
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Analytical Method Development: The choice of solvent (mobile phase) is critical in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for accurate quantification.[5]
Theoretical Foundations of Solubility
A predictive understanding of solubility can save significant experimental resources. The primary guiding principle is "like dissolves like," which can be quantified using solubility parameters.
2.1 Hansen Solubility Parameters (HSP)
The concept of "like dissolves like" can be expanded into a more quantitative framework using Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components that account for different types of intermolecular interactions:[6][7]
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δD (Dispersion forces): Arise from temporary fluctuating dipoles in molecules (van der Waals forces).
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δP (Polar forces): Result from permanent dipole moments.
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δH (Hydrogen bonding): Account for the energy of hydrogen bonds between molecules.
Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[8][9][10] This tool is invaluable for rationally screening and selecting solvents, moving beyond simple trial and error.[10]
Experimental Workflow: Determining Equilibrium Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[11][12] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Workflow for Solubility Determination
The overall process involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute concentration.
Caption: Isothermal Shake-Flask Solubility Workflow.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
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2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide (solid powder)
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Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane)
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Glass vials with screw caps
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Orbital shaker with temperature control
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Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)
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Calibrated analytical balance
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Volumetric flasks and pipettes
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HPLC system with a UV detector
Procedure:
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Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[13]
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Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[13] Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours. This duration ensures that the system has reached a true thermodynamic equilibrium.[13]
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Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed at the same temperature for at least one hour to let the excess solid settle.
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Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[5]
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Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.
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Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[5][14]
Analytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the solute concentration due to its specificity and sensitivity.[5][15]
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Method: A reverse-phase HPLC method with UV detection is typically suitable. The mobile phase (e.g., a mixture of acetonitrile and water/buffer) and column (e.g., C18) should be chosen to achieve good separation and peak shape for the analyte.
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Calibration: A calibration curve must be generated by preparing a series of standard solutions of known concentrations.[5] The peak area of the analyte in the experimental sample is then used to calculate its concentration by interpolating from this curve.[14]
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Calculation: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
Predicted Solubility Profile and Data Presentation
While experimental data is the definitive measure, the molecular structure of 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide allows for qualitative predictions.
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High Solubility Expected in: Polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, which can engage in hydrogen bonding and strong polar interactions with the amide and amino groups.
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Moderate Solubility Expected in: Solvents like acetone and acetonitrile, which are polar aprotic but less effective at hydrogen bonding.
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Low Solubility Expected in: Nonpolar solvents like heptane or toluene, where the polar functional groups of the solute have unfavorable interactions with the solvent.
Data Presentation: All quantitative results should be summarized in a clear, tabular format for easy comparison.
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) |
| Methanol | 5.1 | 32.7 | (Experimental Value) |
| Ethanol | 4.3 | 24.5 | (Experimental Value) |
| Acetonitrile | 5.8 | 37.5 | (Experimental Value) |
| Acetone | 5.1 | 20.7 | (Experimental Value) |
| Ethyl Acetate | 4.4 | 6.0 | (Experimental Value) |
| Dichloromethane | 3.1 | 9.1 | (Experimental Value) |
| Heptane | 0.1 | 1.9 | (Experimental Value) |
| Note: Polarity Index and Dielectric Constant values are standard literature values provided for context. |
Application of Solubility Data in Drug Development
The solubility data generated is not an academic exercise; it is actionable intelligence that drives key development decisions.
Decision-Making Logic Based on Solubility
Caption: Application of Solubility Data in R&D.
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For Synthesis: If the compound shows high solubility in a solvent like THF but low solubility in an anti-solvent like heptane, this combination can be exploited for efficient purification via crystallization.
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For Formulation: If the API has poor aqueous solubility but dissolves well in a volatile, pharmaceutically acceptable organic solvent like acetone or ethanol, it becomes a prime candidate for manufacturing an amorphous solid dispersion via spray drying to enhance its dissolution rate and bioavailability.[1][4]
Conclusion
A thorough understanding of the solubility profile of 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide in organic solvents is indispensable for its progression as a potential drug candidate. This guide provides the theoretical basis and a robust, validated experimental protocol for generating this critical data. By systematically applying the shake-flask method coupled with HPLC analysis, researchers can acquire high-quality, reliable solubility data. This information is foundational, enabling rational solvent selection for synthesis, guiding advanced formulation strategies to overcome bioavailability challenges, and supporting the development of robust analytical methods.
References
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